

5-Chlorothiophene-2-carbohydrazide molecular structure and weight.

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-carbohydrazide

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An In-depth Technical Guide to 5-Chlorothiophene-2-carbohydrazide

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic pathway for **5-Chlorothiophene-2-carbohydrazide**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

5-Chlorothiophene-2-carbohydrazide is a heterocyclic organic compound containing a thiophene ring substituted with a chlorine atom and a carbohydrazide group.^[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds.^[2]

The molecular structure consists of a five-membered aromatic thiophene ring. A chlorine atom is attached at the 5-position, and a carbohydrazide group (-CONHNH₂) is attached at the 2-position.

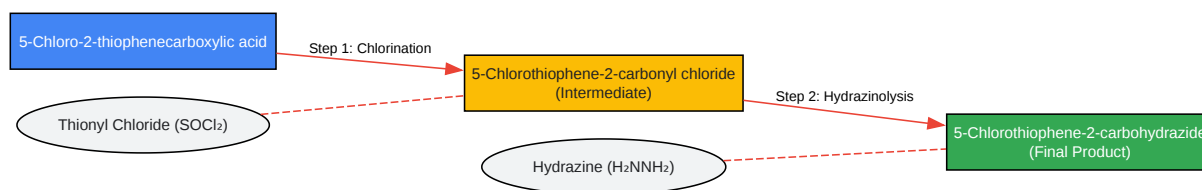
Physicochemical Data

The key quantitative data for **5-Chlorothiophene-2-carbohydrazide** are summarized in the table below for ease of reference and comparison.

Property	Value	References
Molecular Formula	C5H5ClN2OS	[3][4][5]
Molecular Weight	176.62 g/mol	[3][4][5]
CAS Number	351983-31-8	[3][4][5]
Appearance	Solid / Crystalline Powder	[3][6]
Melting Point	146-150 °C	[3][6]
Monoisotopic Mass	175.9811117 Da	[5]
Topological Polar Surface Area	83.4 Å ²	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]

Synthetic Pathway

The synthesis of **5-Chlorothiophene-2-carbohydrazide** can be logically approached as a two-step process starting from 5-chloro-2-thiophenecarboxylic acid. This workflow involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by hydrazinolysis to yield the final product.



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Caption: Logical workflow for the synthesis of **5-Chlorothiophene-2-carbohydrazide**.

Experimental Protocols

While specific, detailed experimental data for the direct synthesis of **5-Chlorothiophene-2-carbohydrazide** was not found in the initial search, a standard and reliable protocol can be inferred from established chemical principles and related syntheses.[\[2\]](#)[\[7\]](#)

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

This step involves the conversion of the carboxylic acid to an acyl chloride, a common procedure to activate the carboxyl group for subsequent nucleophilic substitution.

- Raw Materials: 5-chloro-2-thiophenecarboxylic acid, thionyl chloride (SOCl_2), and a non-polar solvent such as carbon tetrachloride.[\[7\]](#)
- Procedure:
 - In an inert gas atmosphere (e.g., nitrogen), add thionyl chloride to a reactor containing the non-polar solvent.[\[7\]](#)
 - Cool the reaction mixture to below 0 °C.
 - Add 5-chloro-2-thiophenecarboxylic acid to the mixture in batches, maintaining the low temperature.[\[7\]](#)
 - After the addition is complete, allow the mixture to stir at room temperature for approximately 10-30 minutes.
 - Heat the reaction to reflux for 1-3 hours to ensure the completion of the reaction.[\[7\]](#)
 - After the reaction, the solvent and excess thionyl chloride are removed, typically via reduced pressure distillation, to yield the 5-chlorothiophene-2-carbonyl chloride intermediate.[\[7\]](#)

Step 2: Synthesis of 5-Chlorothiophene-2-carbohydrazide

This final step, hydrazinolysis, involves the reaction of the activated acyl chloride with hydrazine.

- Raw Materials: 5-Chlorothiophene-2-carbonyl chloride, hydrazine (often as hydrazine hydrate), and a suitable solvent (e.g., an alcohol).
- Procedure:
 - Dissolve the 5-chlorothiophene-2-carbonyl chloride intermediate in a suitable solvent in a reaction vessel.
 - Cool the solution in an ice bath.
 - Slowly add hydrazine hydrate to the solution while stirring. The reaction of acyl chlorides with hydrazine is typically rapid.[2]
 - After the addition, continue to stir the mixture for a specified period to ensure the reaction goes to completion.
 - The resulting product, **5-Chlorothiophene-2-carbohydrazide**, may precipitate out of the solution.
 - The solid product can then be collected by filtration, washed with a cold solvent to remove impurities, and dried. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

5-Chlorothiophene-2-carbohydrazide is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][8] The precursor, 5-chlorothiophene-2-carbonyl chloride, is moisture-sensitive and corrosive, reacting with water to form hydrochloric acid.[9] Therefore, all handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[6][9] Store the compound in a cool, dry, and well-ventilated area.[6]

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